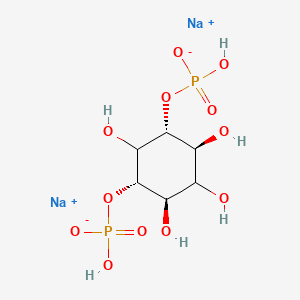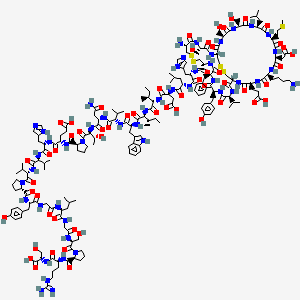
D-ミオイノシトール-1,3-二リン酸(ナトリウム塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-myo-Inositol-1,3-diphosphate (sodium salt) is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in the field of cell signaling and has been extensively studied for its role in various biological processes .
科学的研究の応用
D-myo-Inositol-1,3-diphosphate (sodium salt) has a wide range of scientific research applications, including:
作用機序
Target of Action
D-myo-Inositol-1,3-diphosphate (sodium salt), also known as Ins (1,3)P2, is a member of the inositol phosphate (InsP) molecular family . The primary targets of this compound are the inositol phosphate receptors on the endoplasmic reticulum .
Mode of Action
The compound interacts with its targets by binding to the inositol phosphate receptors on the endoplasmic reticulum . This binding results in the opening of calcium channels and an increase in intracellular calcium .
Biochemical Pathways
Ins (1,3)P2 plays a critical role in the transmission of cellular signals . It is involved in the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This process leads to the production of Ins (1,4,5)P3, another member of the InsP family, which is a well-studied second messenger . Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .
Result of Action
The binding of Ins (1,3)P2 to its receptor results in the opening of calcium channels and an increase in intracellular calcium . This increase in intracellular calcium can trigger various cellular responses, including the activation of certain enzymes and the regulation of gene expression .
生化学分析
Biochemical Properties
D-myo-Inositol-1,3-diphosphate (sodium salt) interacts with various enzymes and proteins in biochemical reactions. It is produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . It can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .
Cellular Effects
D-myo-Inositol-1,3-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Binding of Ins (1,4,5)P3, a related compound, to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium .
Molecular Mechanism
The molecular mechanism of D-myo-Inositol-1,3-diphosphate (sodium salt) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
準備方法
Synthetic Routes and Reaction Conditions
D-myo-Inositol-1,3-diphosphate (sodium salt) is synthesized through a series of chemical reactions involving the phosphorylation of inositol. The process typically involves the use of phosphoric acid derivatives under controlled conditions to achieve the desired diphosphate configuration . The reaction conditions often include specific pH levels, temperatures, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of D-myo-Inositol-1,3-diphosphate (sodium salt) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
D-myo-Inositol-1,3-diphosphate (sodium salt) undergoes various chemical reactions, including:
Dephosphorylation: This reaction involves the removal of phosphate groups, typically catalyzed by enzymes such as inositol polyphosphate 3-phosphatase.
Hydrolysis: The compound can be hydrolyzed to form inositol monophosphate and eventually free inositol.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid derivatives, water, and specific enzymes. The reactions are often carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include inositol monophosphate and free inositol, which are important intermediates in various biochemical pathways .
類似化合物との比較
Similar Compounds
Uniqueness
D-myo-Inositol-1,3-diphosphate (sodium salt) is unique due to its specific diphosphate configuration, which allows it to participate in distinct signaling pathways compared to other inositol phosphates. Its ability to be dephosphorylated to inositol monophosphate and free inositol also adds to its versatility in biochemical research .
特性
IUPAC Name |
disodium;[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLGMXVAUVPIQ-MSPDDEDBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)



![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)



